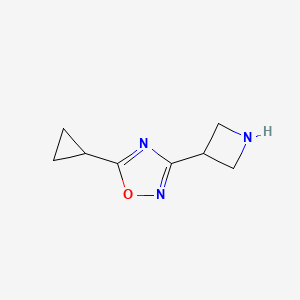

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

説明

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with tubulin, a protein that is essential for cell division and intracellular transport . The interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation and induce apoptosis in cancer cells . Additionally, this compound has been found to inhibit fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting microtubule dynamics . It also influences cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, the inhibition of fatty acid synthase by this compound leads to reduced palmitate synthesis, which is critical for the survival of certain cancer cells . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the colchicine-binding site on tubulin, which prevents tubulin polymerization and disrupts microtubule formation . This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, the inhibition of fatty acid synthase by this compound involves binding to the enzyme’s active site, thereby blocking its catalytic activity and reducing lipid biosynthesis . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies are needed to further elucidate the long-term effects and potential toxicity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, influencing lipid metabolism . The compound’s metabolism also involves phase I and phase II biotransformation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, indicating its potential for treating central nervous system disorders . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and protein binding affinity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is critical for its biological activity and therapeutic potential.

生物活性

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H11N3O. Its structure features a five-membered oxadiazole ring fused with an azetidine moiety and a cyclopropyl group. The compound's unique configuration contributes to its biological properties.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities. The following sections detail specific activities related to the compound .

Antimicrobial Activity

- Mechanism : Oxadiazole derivatives have been shown to exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

-

Case Studies :

- A study highlighted the activity of oxadiazole derivatives against Mycobacterium tuberculosis, demonstrating effectiveness in both drug-sensitive and resistant strains .

- Another investigation reported that certain substituted oxadiazoles exhibited MIC values as low as 1.56 µg/mL against Staphylococcus aureus, showcasing their potential as antibacterial agents .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 4–8 | |

| 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | S. aureus | 1.56 |

Antitumor Activity

Research has indicated that oxadiazole derivatives may possess antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

- Mechanism : The antitumor activity is often attributed to the inhibition of specific enzymes involved in cell proliferation or the induction of oxidative stress within cancer cells.

- Case Studies :

Other Pharmacological Activities

Beyond antimicrobial and antitumor effects, oxadiazoles have been explored for additional pharmacological properties:

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is . Its structure comprises an azetidine ring and a cyclopropyl group attached to the oxadiazole moiety. The compound's unique configuration contributes to its biological activity and stability in different environments.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives similar to this compound have been tested for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

Recent investigations have suggested that oxadiazole derivatives possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures to this compound can inhibit the proliferation of various cancer cell lines . Further research is needed to elucidate specific pathways involved.

3. Neurological Applications

There is emerging interest in the neuroprotective effects of oxadiazole derivatives. Preliminary studies indicate that these compounds may offer neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and inflammation . This potential application warrants further exploration through clinical trials.

Agricultural Applications

1. Pesticidal Activity

Compounds featuring the oxadiazole structure have been explored for their pesticidal properties. Research has indicated that such compounds can act as effective insecticides or fungicides, providing an alternative to traditional chemical pesticides. The specific activity of this compound against agricultural pests remains to be thoroughly investigated but shows promise based on related compounds .

Materials Science Applications

1. Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Polymers containing oxadiazoles exhibit improved resistance to thermal degradation and can be utilized in high-performance materials . The potential use of this compound in developing new polymer composites is an area for future research.

Case Studies and Research Findings

特性

IUPAC Name |

3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-5(1)8-10-7(11-12-8)6-3-9-4-6/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBUWUREJMDQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。